molecular formula C22H26N6 B11645050 N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11645050
M. Wt: 374.5 g/mol
InChI Key: WLXHOGVREYMUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two 4-methylphenyl groups, a piperidinyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-methylphenylamine with cyanuric chloride, followed by the introduction of the piperidinyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process involves multiple steps, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
  • N,N’-bis(4-methylphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N6

Molecular Weight

374.5 g/mol

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H26N6/c1-16-6-10-18(11-7-16)23-20-25-21(24-19-12-8-17(2)9-13-19)27-22(26-20)28-14-4-3-5-15-28/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

WLXHOGVREYMUJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCCC3)NC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.